molecular formula C19H25N3O4 B6570919 8-[2-(4-methoxyphenyl)acetyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-30-8

8-[2-(4-methoxyphenyl)acetyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6570919
CAS RN: 1021251-30-8
M. Wt: 359.4 g/mol
InChI Key: OHQICHTXSCYFTC-UHFFFAOYSA-N
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Description

The compound “8-[2-(4-methoxyphenyl)acetyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It is related to spirotetramat, a second-generation insecticide developed by Bayer CropScience . Spirotetramat has a good efficacy and safety for crops .


Synthesis Analysis

The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups and rings. It contains a total of 44 bonds, including 25 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, and 2 six-membered rings .


Chemical Reactions Analysis

The synthesis of this compound involves a series of chemical reactions, including catalytic hydrogenation, oxidation, Bucherer–Bergs reaction, hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

properties

IUPAC Name

8-[2-(4-methoxyphenyl)acetyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-3-10-22-17(24)19(20-18(22)25)8-11-21(12-9-19)16(23)13-14-4-6-15(26-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQICHTXSCYFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(4-Methoxyphenyl)acetyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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